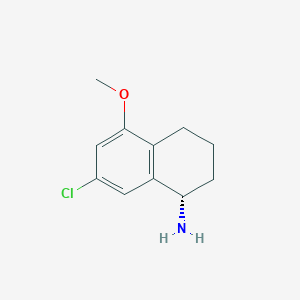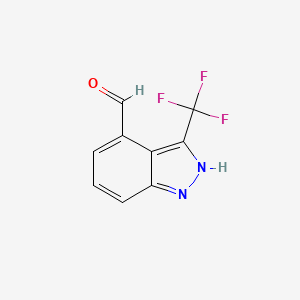
3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde: is a chemical compound that belongs to the class of indazole derivatives. The trifluoromethyl group attached to the indazole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it useful in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boron reagent with a halogenated indazole derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.
Industrial Production Methods: Industrial production of this compound can be achieved through a modular flow platform that streamlines the synthesis of trifluoromethyl-heteroatom motifs. This method uses readily available organic precursors in combination with cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethyl-containing molecules .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials with enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.
Uniqueness: 3-(Trifluoromethyl)-2H-indazole-4-carbaldehyde is unique due to the presence of both the indazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific research fields .
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)2-1-3-6(7)13-14-8/h1-4H,(H,13,14) |
InChI Key |
GTXLMJHTGGBAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


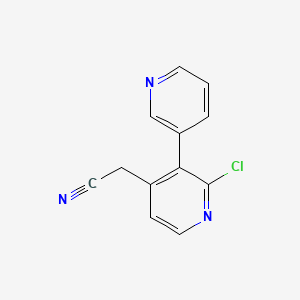
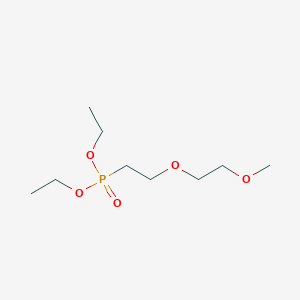
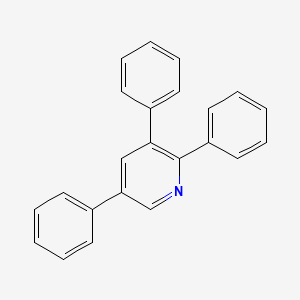
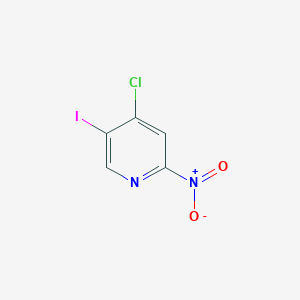
![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
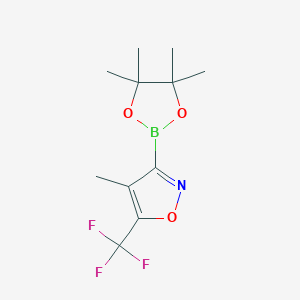
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)



